2-(Chloromethyl)-4-methoxypyridine hydrochloride

Catalog No.
S1901820
CAS No.
62734-08-1
M.F
C7H9Cl2NO
M. Wt
194.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-4-methoxypyridine hydrochloride

CAS Number

62734-08-1

Product Name

2-(Chloromethyl)-4-methoxypyridine hydrochloride

IUPAC Name

2-(chloromethyl)-4-methoxypyridine;hydrochloride

Molecular Formula

C7H9Cl2NO

Molecular Weight

194.06 g/mol

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-2-3-9-6(4-7)5-8;/h2-4H,5H2,1H3;1H

InChI Key

PBDFBZPTRXMFBL-UHFFFAOYSA-N

SMILES

COC1=CC(=NC=C1)CCl.Cl

Canonical SMILES

COC1=CC(=NC=C1)CCl.Cl

2-(Chloromethyl)-4-methoxypyridine hydrochloride is a chemical compound with the molecular formula C9H12ClNOHClC_9H_{12}ClNO\cdot HCl and a molecular weight of 222.11 g/mol. This compound features a pyridine ring substituted with a chloromethyl group and a methoxy group, making it an important intermediate in organic synthesis. The compound is primarily available in solid form and is typically stored under inert conditions at temperatures between 2°C and 8°C to maintain its stability and purity .

, particularly nucleophilic substitutions due to the presence of the chloromethyl group. Common reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Alkylation Reactions: The methoxy group can engage in alkylation processes, providing pathways to synthesize more complex molecules.

2-(Chloromethyl)-4-methoxypyridine hydrochloride exhibits notable biological activities, particularly in pharmacological contexts. It has been reported to cause skin irritation and serious eye damage, indicating its potential toxicity . Furthermore, its derivatives are explored for their therapeutic properties, particularly in treating ulcers, as they may exhibit ulcerative therapeutic activities .

The synthesis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride can be achieved through several methods:

  • Starting Material Reaction: The compound can be synthesized from 4-methoxypyridine by chloromethylation using chloromethyl methyl ether or similar reagents.
  • Catalytic Methods: Utilizing catalysts such as Lewis acids can enhance the efficiency of the chloromethylation process.
  • Alternative Routes: Various synthetic pathways involving intermediate compounds can also yield this hydrochloride salt effectively.

This compound finds applications in several fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs, particularly those targeting ulcer treatments.
  • Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.
  • Research: Employed in various chemical research studies focusing on pyridine derivatives and their biological implications.

Studies on the interactions of 2-(Chloromethyl)-4-methoxypyridine hydrochloride with other compounds are crucial for understanding its potential pharmacological effects. Interaction studies often focus on:

  • Reactivity with Nucleophiles: Assessing how effectively the compound reacts with different nucleophiles can provide insights into its utility in synthetic chemistry.
  • Biological Interactions: Evaluating how this compound interacts with biological systems helps establish its safety profile and therapeutic potential.

Several compounds share structural similarities with 2-(Chloromethyl)-4-methoxypyridine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochlorideC9H12ClNOHClC_{9}H_{12}ClNO\cdot HClContains additional methyl groups that may influence biological activity .
4-Methoxy-3-pyridylmethanolC10H13NO2C_{10}H_{13}NO_2Lacks chloromethyl but retains methoxy and pyridine structure; used in related pharmaceutical applications .
2-Methyl-4-methoxypyridineC8H9NOC_{8}H_{9}NOSimilar methoxy substitution but without halogen; explored for different pharmacological properties .

Uniqueness

The uniqueness of 2-(Chloromethyl)-4-methoxypyridine hydrochloride lies in its specific combination of functional groups that facilitate distinct reactivity patterns and biological activities compared to similar compounds. Its chloromethyl group enhances its electrophilicity, making it particularly useful in nucleophilic substitution reactions.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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